3-Amino-4-(4-ethylpiperazin-1-yl)benzenesulfonamide
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Overview
Description
3-Amino-4-(4-ethylpiperazin-1-yl)benzenesulfonamide is a chemical compound with the molecular formula C16H28N4O2S and a molecular weight of 340.49 g/mol It is characterized by the presence of an amino group, a piperazine ring substituted with an ethyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-(4-ethylpiperazin-1-yl)benzenesulfonamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with ethyl chloroformate under basic conditions.
Attachment of the Benzenesulfonamide Group: The piperazine derivative is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the benzenesulfonamide moiety.
Introduction of the Amino Group: Finally, the amino group is introduced through a nucleophilic substitution reaction using ammonia or an amine source.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Types of Reactions:
Oxidation: The amino group in this compound can undergo oxidation reactions to form nitro or nitroso derivatives.
Reduction: The sulfonamide group can be reduced to the corresponding sulfinamide or sulfide under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and piperazine nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Nitro or nitroso derivatives.
Reduction: Sulfinamide or sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-4-(4-ethylpiperazin-1-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer and antimicrobial agent due to its ability to inhibit carbonic anhydrase IX, an enzyme overexpressed in certain tumors.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3-Amino-4-(4-ethylpiperazin-1-yl)benzenesulfonamide involves the inhibition of carbonic anhydrase IX. This enzyme is overexpressed in hypoxic tumor cells and plays a role in regulating pH and promoting cell survival under low oxygen conditions. By inhibiting carbonic anhydrase IX, the compound disrupts the pH balance in tumor cells, leading to reduced cell proliferation and increased apoptosis .
Comparison with Similar Compounds
3-Amino-4-(4-methylpiperazin-1-yl)benzenesulfonamide: Similar structure but with a methyl group instead of an ethyl group on the piperazine ring.
3-Amino-4-(4-phenylpiperazin-1-yl)benzenesulfonamide: Contains a phenyl group on the piperazine ring.
3-Amino-4-(4-benzylpiperazin-1-yl)benzenesulfonamide: Features a benzyl group on the piperazine ring.
Uniqueness: The presence of the ethyl group on the piperazine ring in 3-Amino-4-(4-ethylpiperazin-1-yl)benzenesulfonamide may confer unique steric and electronic properties, potentially affecting its binding affinity and selectivity for molecular targets compared to its analogs .
Properties
IUPAC Name |
3-amino-4-(4-ethylpiperazin-1-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2S/c1-2-15-5-7-16(8-6-15)12-4-3-10(9-11(12)13)19(14,17)18/h3-4,9H,2,5-8,13H2,1H3,(H2,14,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJOXZDOMYSBNSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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